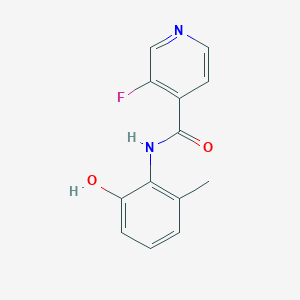

3-fluoro-N-(2-hydroxy-6-methylphenyl)pyridine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-fluoro-N-(2-hydroxy-6-methylphenyl)pyridine-4-carboxamide” is a fluorinated pyridine derivative. Fluorinated pyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . They are known for their unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety .

Molecular Structure Analysis

The molecular structure of “3-fluoro-N-(2-hydroxy-6-methylphenyl)pyridine-4-carboxamide” would likely involve a pyridine ring with a fluorine atom at the 3-position, a carboxamide group at the 4-position, and a 2-hydroxy-6-methylphenyl group attached to the nitrogen of the carboxamide .

Scientific Research Applications

.

Pharmaceuticals Development

The unique physicochemical properties imparted by the fluorine atom make fluorinated pyridines crucial in pharmaceuticals. They can alter the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups, leading to the development of drugs with improved performance .

Agrochemicals

In the agrochemical industry, the introduction of fluorine atoms into lead structures is a common modification to improve physical, biological, and environmental properties. Compounds like 3-fluoro-N-(2-hydroxy-6-methylphenyl)pyridine-4-carboxamide may serve as intermediates in the synthesis of new agricultural products .

Enzymatic Synthesis

Enzymatic methods for the synthesis of fluorinated compounds are gaining attention. The direct formation of the C-F bond by enzymes like fluorinase is a promising method for creating fluorinated compounds, including those with structures similar to 3-fluoro-N-(2-hydroxy-6-methylphenyl)pyridine-4-carboxamide .

Material Science

Fluorinated pyridines are used in material science due to their unique properties. They can contribute to the development of materials with specific characteristics, such as increased resistance to degradation or altered electrical properties .

Veterinary Medicine

Similar to their use in human pharmaceuticals, fluorinated pyridines are also employed in veterinary medicine. The biological activities of these compounds can be beneficial in creating treatments for animals .

Organic Synthesis Intermediates

Compounds like 3-fluoro-N-(2-hydroxy-6-methylphenyl)pyridine-4-carboxamide can act as intermediates in the synthesis of more complex organic molecules. Their reactivity and selectivity can be leveraged to create a wide range of synthetic targets .

Radiobiology

The synthesis of fluorinated pyridines is also relevant in radiobiology. The incorporation of radioactive fluorine isotopes into pyridine derivatives can lead to the development of novel compounds for studying biological systems under radiation .

Mechanism of Action

Target of Action

The primary targets of 3-fluoro-N-(2-hydroxy-6-methylphenyl)pyridine-4-carboxamide are currently unknown. This compound is a derivative of fluoropyridines, which are known for their unique physical, chemical, and biological properties . Fluoropyridines have been used in various applications, including as potential imaging agents for various biological applications .

Mode of Action

Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent in the aromatic ring . This property could influence the compound’s interaction with its targets.

Biochemical Pathways

Fluoropyridines have been used in the synthesis of various biologically active compounds , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The presence of the fluorine atom in the compound could potentially enhance its bioavailability, as fluorine atoms have been introduced into lead structures to improve the physical, biological, and environmental properties of new agricultural products .

Result of Action

Fluoropyridines have been used in the synthesis of various biologically active compounds , suggesting that they may have significant molecular and cellular effects.

Action Environment

The action, efficacy, and stability of 3-fluoro-N-(2-hydroxy-6-methylphenyl)pyridine-4-carboxamide could be influenced by various environmental factors. For instance, the presence of the fluorine atom in the compound could potentially enhance its stability, as fluorine atoms have been introduced into lead structures to improve the physical, biological, and environmental properties of new agricultural products .

properties

IUPAC Name |

3-fluoro-N-(2-hydroxy-6-methylphenyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O2/c1-8-3-2-4-11(17)12(8)16-13(18)9-5-6-15-7-10(9)14/h2-7,17H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGRBWXZTBUJKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)NC(=O)C2=C(C=NC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2896660.png)

![(2E)-5-benzyl-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B2896661.png)

![1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2896662.png)

![Methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2896663.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2896668.png)

![[2-Fluoro-3-(hydroxymethyl)phenyl]methanol](/img/structure/B2896670.png)

![1-(4-Methoxyphenethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2896672.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2896675.png)

![ethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2896678.png)